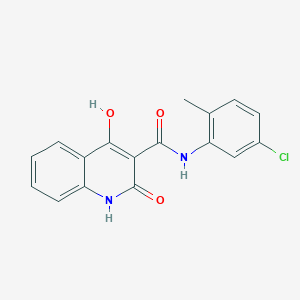

N-(5-氯-2-甲基苯基)-4-羟基-2-氧代-1,2-二氢喹啉-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

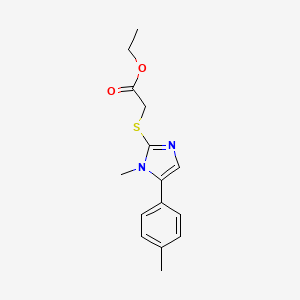

This compound is a quinoline derivative, which is a type of heterocyclic compound. Quinolines have a wide range of applications in medicinal chemistry due to their presence in many bioactive molecules .

Molecular Structure Analysis

The molecular structure of this compound would consist of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. It also has a carboxamide group attached to the 3-position of the quinoline and a 5-chloro-2-methylphenyl group attached to the nitrogen of the carboxamide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of ionization, solubility, and stability could be influenced by the presence of the quinoline core and the various substituents .科学研究应用

抗菌和抗真菌剂

研究人员合成了各种喹啉和噻唑啉化合物的衍生物,包括N-(5-氯-2-甲基苯基)-4-羟基-2-氧代-1,2-二氢喹啉-3-羧酰胺类似物,以探索它们的抗菌和抗真菌潜力。这些研究表明,在体外对大肠杆菌、金黄色葡萄球菌、铜绿假单胞菌、化脓性链球菌、白念珠菌、黑曲霉和克拉瓦图曲霉等病原体具有显著的抗菌和抗真菌活性(Desai, Dodiya, & Shihora, 2011)。此外,还合成了新型的5-氯-2-(噻吩-2-基)-7,8-二氢喹啉-6-羧酰胺,并评估了其抗结核活性,在对结核分枝杆菌表现出有希望的结果,并具有较低的细胞毒性(Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020)。

抗癌剂

已合成喹啉-3-羧酰胺衍生物,并评估其对各种癌症和非恶性细胞系的细胞毒性活性。还评估了这些化合物的荧光特性,研究结果产生了有趣的数据,表明其作为抗癌和荧光剂的潜在应用(Funk et al., 2015)。

合成和反应性研究

研究还集中在喹啉衍生物的合成和反应性上,探索高效的合成途径和反应机制。例如,对喹啉-3-羧酰胺类药物laquinimod的研究,深入探讨了其合成,突出了这类化合物的反应性,并提出了一个从前体生成的机理模型。这项工作强调了喹啉-3-羧酰胺在制药开发中的广泛适用性(Jansson et al., 2006)。

作用机制

Target of Action

Similar compounds have been found to interact withEnoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for the survival and virulence of the bacteria.

Mode of Action

Based on its structural similarity to other compounds, it is plausible that it binds to its target enzyme and inhibits its activity . This inhibition could disrupt the fatty acid synthesis pathway, leading to the death of the bacteria.

Biochemical Pathways

The compound likely affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting the Enoyl-[acyl-carrier-protein] reductase [NADH], it could prevent the synthesis of essential fatty acids, disrupting the bacterial cell wall formation and function.

Result of Action

The inhibition of the fatty acid synthesis pathway could lead to the death of Mycobacterium tuberculosis . This is due to the disruption of the bacterial cell wall formation and function, which are essential for the bacteria’s survival and virulence.

属性

IUPAC Name |

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-9-6-7-10(18)8-13(9)20-17(23)14-15(21)11-4-2-3-5-12(11)19-16(14)22/h2-8H,1H3,(H,20,23)(H2,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCVMSJNKWZLCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide](/img/structure/B2397886.png)

![9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol](/img/structure/B2397893.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2397895.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2397896.png)

![4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2397897.png)

![5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2397898.png)

![1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea](/img/structure/B2397906.png)

![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2397907.png)